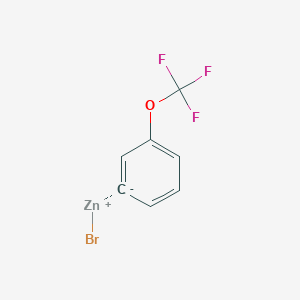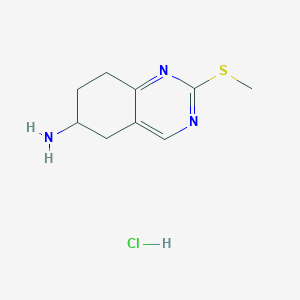
6-Amino-5,6,7,8-tetrahydro-2-(methylthio)quinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5,6,7,8-tetrahydro-2-(methylthio)quinazoline hydrochloride is a chemical compound with the molecular formula C9H13N3S·HCl and a molecular weight of 231.746 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties .
Preparation Methods
The synthesis of 6-Amino-5,6,7,8-tetrahydro-2-(methylthio)quinazoline hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminobenzylamine with methylthioacetic acid under acidic conditions to form the quinazoline ring . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
6-Amino-5,6,7,8-tetrahydro-2-(methylthio)quinazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
6-Amino-5,6,7,8-tetrahydro-2-(methylthio)quinazoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-5,6,7,8-tetrahydro-2-(methylthio)quinazoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling molecules, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
6-Amino-5,6,7,8-tetrahydro-2-(methylthio)quinazoline hydrochloride can be compared with other quinazoline derivatives, such as:
2-Phenylquinazoline: Known for its anti-inflammatory properties.
6-Chloro-2-phenylquinazoline: Exhibits significant analgesic activity.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Used in the synthesis of complex heterocyclic compounds.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H14ClN3S |
|---|---|
Molecular Weight |
231.75 g/mol |
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-6-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9;/h5,7H,2-4,10H2,1H3;1H |
InChI Key |
OBUJUUZGOCMOGS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2CC(CCC2=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




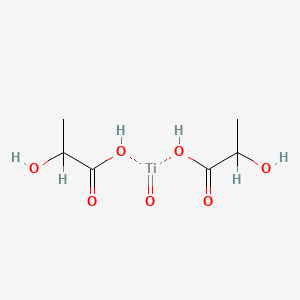
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)
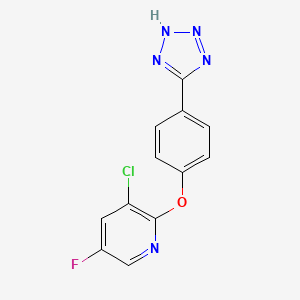
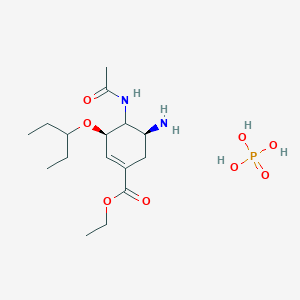
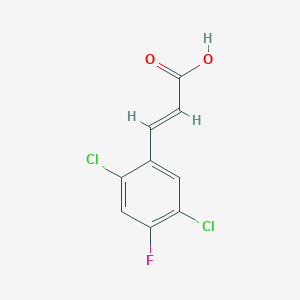
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)


![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)

